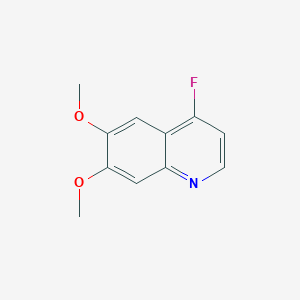

4-Fluoro-6,7-dimethoxyquinoline

描述

属性

分子式 |

C11H10FNO2 |

|---|---|

分子量 |

207.20 g/mol |

IUPAC 名称 |

4-fluoro-6,7-dimethoxyquinoline |

InChI |

InChI=1S/C11H10FNO2/c1-14-10-5-7-8(12)3-4-13-9(7)6-11(10)15-2/h3-6H,1-2H3 |

InChI 键 |

LQSNPGPUSYCEQW-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC2=C(C=CN=C2C=C1OC)F |

产品来源 |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Fluoro 6,7 Dimethoxyquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map can be assembled. Although specific experimental data for 4-Fluoro-6,7-dimethoxyquinoline is not widely published, a detailed projection of its spectral characteristics can be made based on analogous structures, such as 4-chloro-6,7-dimethoxyquinoline (B44214), and established spectroscopic principles. nih.govresearchgate.net

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eleven distinct signals are expected, corresponding to the nine carbons of the quinoline (B57606) ring and the two carbons of the methoxy (B1213986) groups.

A key feature would be the signal for C-4, which is directly bonded to the highly electronegative fluorine atom. This carbon signal is expected to appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J(C,F)), typically in the range of 240-260 Hz. The chemical shift of C-4 will be significantly shifted downfield. Other carbons near the fluorine atom (C-3, C-5, C-4a) will also exhibit smaller ²J(C,F) and ³J(C,F) couplings. The carbons of the methoxy groups (C-12, C-13) will appear in the upfield region (δ 55-60 ppm).

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Expected Chemical Shift (δ, ppm) | Expected Coupling | Notes |

|---|---|---|---|

| C-2 | ~150-152 | ²J(C,F) | Pyridine (B92270) ring carbon adjacent to nitrogen. |

| C-3 | ~110-112 | ²J(C,F) | Shielded carbon adjacent to C4-F. |

| C-4 | ~160-165 | ¹J(C,F) | Directly attached to fluorine, large coupling constant expected. |

| C-4a | ~140-142 | ³J(C,F) | Quaternary bridgehead carbon. |

| C-5 | ~105-107 | ³J(C,F) | Benzene (B151609) ring carbon. |

| C-6 | ~152-154 | - | Attached to electron-donating methoxy group. |

| C-7 | ~155-157 | - | Attached to electron-donating methoxy group. |

| C-8 | ~100-102 | - | Benzene ring carbon. |

| C-8a | ~145-147 | - | Quaternary bridgehead carbon. |

| 6-OCH₃ | ~56-57 | - | Methoxy carbon. |

| 7-OCH₃ | ~56-57 | - | Methoxy carbon. |

Note: The chemical shifts are predictive and based on established substituent effects and data from analogous compounds. Actual values may vary.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used specifically to analyze the environment of fluorine atoms within a molecule. rsc.org Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. rsc.org

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom attached to an aromatic ring (aryl fluoride) typically appears in the range of -100 to -140 ppm relative to the standard CFCl₃ at 0 ppm. The signal would likely be a multiplet due to couplings with neighboring protons, primarily H-3 and H-5. This analysis confirms the presence and electronic environment of the fluorine substituent.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu A key cross-peak would be expected between H-2 and H-3, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. sdsu.edu It allows for the definitive assignment of each protonated carbon by linking the ¹H and ¹³C spectra. For example, the singlet at ~7.3 ppm would show a correlation to the carbon signal at ~105 ppm, assigning them as H-5 and C-5, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu It is vital for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected correlations include:

The methoxy protons (δ ~4.0-4.1 ppm) showing correlations to C-6 and C-7.

H-5 showing correlations to C-4, C-6, and the bridgehead C-4a.

H-8 showing correlations to C-6, C-7, and the bridgehead C-8a.

Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Atom (¹H or ¹³C) | Type of Correlation |

|---|---|---|---|

| COSY | H-2 | H-3 | ³J(H,H) |

| HSQC | H-2, H-3, H-5, H-8, -OCH₃ | C-2, C-3, C-5, C-8, -OCH₃ | ¹J(C,H) |

| HMBC | H-5 | C-4, C-4a, C-6, C-8a | ²J(C,H) & ³J(C,H) |

| H-8 | C-4a, C-6, C-7 | ²J(C,H) & ³J(C,H) | |

| -OCH₃ protons | C-6 and C-7 | ³J(C,H) |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a functional group "fingerprint." libretexts.org The spectra arise from the absorption or scattering of infrared radiation as molecules transition between vibrational energy levels.

Characteristic Vibrational Modes of Quinoline Ring and Substituents

The FT-IR and Raman spectra of this compound would be complex but can be interpreted by identifying the characteristic absorption bands for its constituent parts. researchgate.net

Quinoline Ring Vibrations: The aromatic C=C and C=N stretching vibrations are expected in the 1650–1400 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. In-plane and out-of-plane C-H bending vibrations generate a pattern of bands in the 1300–600 cm⁻¹ region, which is characteristic of the substitution pattern. nih.gov

C-F Stretching: The carbon-fluorine bond gives rise to a strong absorption band in the FT-IR spectrum, typically found in the 1250–1000 cm⁻¹ range. This band is often one of the most intense in the spectrum and is a clear indicator of the fluorine substituent.

Methoxy Group Vibrations: The methoxy groups will show characteristic C-H stretching vibrations just below 3000 cm⁻¹. The asymmetric and symmetric C-O-C stretching vibrations are expected to produce strong bands around 1260 cm⁻¹ and 1040 cm⁻¹, respectively.

Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2980 - 2850 | Medium |

| Aromatic C=C and C=N Stretch | 1650 - 1400 | Medium to Strong |

| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1275 - 1200 | Strong |

| C-F Stretch | 1250 - 1000 | Strong |

| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1075 - 1020 | Strong |

| C-H Out-of-Plane Bending | 900 - 675 | Strong |

Analysis of C-F Stretching Frequencies and Aromatic Ring Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive means to probe the specific bonding arrangements and functional groups within a molecule. For this compound, the analysis of its vibrational spectra provides critical information on the characteristic C-F bond and the vibrations of the quinoline ring system.

The carbon-fluorine (C-F) stretching vibration is a particularly informative spectral feature. Due to the high electronegativity of the fluorine atom and the strength of the C-F bond, this vibration typically appears as a strong absorption in the IR spectrum in the region of 1400-1000 cm⁻¹. The precise frequency of the C-F stretch is sensitive to the electronic environment of the aromatic ring. In the context of this compound, the electron-donating methoxy groups at the 6 and 7 positions influence the electron density of the quinoline core, which in turn modulates the C-F bond character and its vibrational frequency.

The aromatic ring vibrations of the quinoline scaffold give rise to a series of characteristic bands in both IR and Raman spectra. These vibrations include C-C stretching modes within the ring, C-H in-plane and out-of-plane bending, and ring breathing modes. The substitution pattern on the quinoline ring significantly affects the positions and intensities of these bands. The presence of the fluorine atom at the 4-position and the two methoxy groups at the 6 and 7 positions breaks the symmetry of the parent quinoline molecule, leading to a more complex vibrational spectrum. Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of these vibrational modes. For instance, studies on similar substituted quinolines have utilized DFT calculations to correlate theoretical vibrational frequencies with experimental data, aiding in the definitive assignment of complex spectral features. nih.gov

A representative, though not specific, analysis of a related compound, 4-fluoroaniline, demonstrates that the C-F stretching vibration is typically observed in a specific region of the infrared spectrum. tsijournals.com The aromatic C-H stretching vibrations are generally found in the 3100-3000 cm⁻¹ region, while the C=C and C=N stretching vibrations of the quinoline ring are expected in the 1650-1400 cm⁻¹ range. The C-O stretching vibrations of the methoxy groups would also present characteristic bands, typically in the 1260-1000 cm⁻¹ region, potentially overlapping with the C-F stretch.

A comprehensive vibrational analysis of this compound would involve the acquisition of both FT-IR and FT-Raman spectra and their detailed interpretation, likely in conjunction with theoretical calculations to provide a full picture of its vibrational landscape.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula.

For this compound, the expected monoisotopic mass can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O). The molecular formula is C₁₁H₁₀FNO₂. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ that is extremely close to the calculated theoretical value.

While a specific HRMS report for this compound is not publicly available in the searched literature, studies on closely related compounds demonstrate the utility of this technique. For example, HRMS has been used to confirm the molecular formulas of various 6,7-dimethoxy-4-anilinoquinoline derivatives. nih.gov In one such study, the calculated mass for a related compound was 431.1275, and the found mass was 431.1276, showcasing the high accuracy of the method. nih.gov Similarly, for another derivative, the calculated mass was 465.0885 and the found mass was 465.0890. nih.gov Based on these examples, it is highly probable that HRMS analysis of this compound would provide a measured mass that confirms its elemental composition with a high degree of confidence.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀FNO₂ |

| Molecular Weight | 207.20 g/mol |

X-ray Crystallography for Solid-State Molecular Architecture

While a crystal structure for this compound has not been reported in the searched literature, the crystal structure of the closely related compound, 4-chloro-6,7-dimethoxyquinoline, offers significant insights into the likely solid-state architecture. nih.govresearchgate.net

The crystal packing of a molecule is governed by a delicate balance of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. In the case of 4-chloro-6,7-dimethoxyquinoline, the molecules are reported to be nearly planar. nih.govresearchgate.net This planarity facilitates efficient stacking in the crystal lattice.

The conformation of a molecule in the solid state is its lowest energy arrangement within the crystal lattice. For this compound, the quinoline ring system is expected to be essentially planar. The primary conformational flexibility arises from the orientation of the two methoxy groups.

In the crystal structure of 4-chloro-6,7-dimethoxyquinoline, the molecule is almost planar, with the carbon atoms of the methoxy groups showing only slight deviation from the plane of the quinoline ring. nih.govresearchgate.net A similar planarity would be anticipated for the fluoro analogue. The specific torsion angles defining the orientation of the methoxy groups relative to the aromatic ring would be determined by a combination of steric effects and the optimization of intermolecular interactions within the crystal. It is common for methoxy groups on an aromatic ring to lie in or close to the plane of the ring to maximize conjugation, but steric hindrance or crystal packing forces can cause them to rotate out of the plane. A definitive conformational analysis for this compound would require its successful crystallization and subsequent X-ray diffraction analysis.

Table 2: Crystallographic Data for the Analogous 4-Chloro-6,7-dimethoxyquinoline nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5530 (17) |

| b (Å) | 4.6499 (7) |

| c (Å) | 18.274 (3) |

| β (°) | 105.786 (2) |

| Volume (ų) | 1026.4 (3) |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Chloro-6,7-dimethoxyquinoline |

| 4-fluoroaniline |

Computational and Theoretical Investigations of 4 Fluoro 6,7 Dimethoxyquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a robust and widely used computational tool for predicting the properties of molecular systems with a favorable balance between accuracy and computational cost. DFT calculations can elucidate the fundamental aspects of a molecule's behavior, from its three-dimensional shape to its electronic characteristics and reactivity.

Geometry Optimization and Electronic Structure Analysis

The first step in a typical DFT study is the geometry optimization of the molecule. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable conformation of the molecule. For 4-Fluoro-6,7-dimethoxyquinoline, the optimization process would likely result in a nearly planar quinoline (B57606) ring system. The planarity of the core structure is a common feature among quinoline derivatives, as confirmed by X-ray diffraction studies on related compounds like 4-chloro-6,7-dimethoxyquinoline (B44214). nih.gov The methoxy (B1213986) groups, however, may exhibit some degree of rotational freedom.

The electronic structure analysis provides a map of the electron distribution within the molecule. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. For instance, in a related compound, 4-chloro-6,7-dimethoxyquinazoline, DFT calculations were used to optimize the molecular geometry. niscair.res.in Similar calculations for this compound would provide a detailed picture of its structural parameters.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C4-F | 1.35 |

| C6-O(Me) | 1.37 | |

| C7-O(Me) | 1.37 | |

| C2=C3 | 1.37 | |

| C3-C4 | 1.39 | |

| C4-N1 | 1.32 | |

| N1-C8a | 1.38 | |

| Bond Angle (°) | F-C4-C3 | 118.5 |

| F-C4-N1 | 116.0 | |

| C6-O-C(Me) | 117.5 | |

| C7-O-C(Me) | 117.5 | |

| Dihedral Angle (°) | C5-C6-O-C(Me) | ~0 or ~180 |

| C8-C7-O-C(Me) | ~0 or ~180 | |

| Note: These are hypothetical values based on typical DFT results for similar aromatic systems and have not been experimentally verified for this specific compound. |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Orbital Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. In computational studies of quinoline derivatives, the HOMO and LUMO orbitals are often found to be delocalized over the aromatic ring system. researchgate.netresearchgate.net For this compound, the HOMO would likely be distributed over the dimethoxy-substituted benzene (B151609) ring, while the LUMO might be concentrated on the fluoro-substituted pyridine (B92270) ring.

Table 2: Predicted Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

| Note: These values are estimations based on trends observed in computational studies of similar quinoline and quinazoline (B50416) derivatives. niscair.res.inresearchgate.net |

Global Reactivity Descriptors (Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as half of the HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates the molecule's polarizability.

Electronegativity (χ) represents the molecule's ability to attract electrons.

Chemical Potential (μ) is the negative of electronegativity and relates to the escaping tendency of electrons.

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are valuable for predicting how a molecule will behave in a chemical reaction. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 3: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 1.85 |

| Electronegativity (χ) | (I + A) / 2 | 4.025 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.025 |

| Chemical Hardness (η) | (I - A) / 2 | 2.175 |

| Chemical Softness (S) | 1 / η | 0.460 |

| Electrophilicity Index (ω) | μ² / (2η) | 3.72 |

| Note: These values are derived from the predicted HOMO and LUMO energies and are theoretical estimations. |

Prediction of Vibrational Spectra and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to validate the computational model and aid in the assignment of experimental spectral bands.

For example, a study on 6,7-dimethoxy-1,4-dihydro-1,3-quinoxalinedione successfully used DFT to calculate and assign vibrational frequencies. nih.gov Similarly, for this compound, characteristic vibrational modes would include C-H stretching in the aromatic and methoxy groups, C=C and C=N stretching within the quinoline ring, C-F stretching, and C-O stretching of the methoxy groups. A comparison with an experimental spectrum would provide confidence in the calculated structure and electronic properties.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Effects

While DFT calculations provide information about a molecule in a static, gas-phase environment, Molecular Dynamics (MD) simulations can offer insights into its dynamic behavior over time and in the presence of a solvent. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape and the influence of the surrounding environment.

For this compound, MD simulations could be employed to study the rotational dynamics of the methoxy groups and how these motions are affected by different solvents. This is particularly important for understanding how the molecule might interact with biological targets, as the conformational flexibility can play a significant role in binding affinity. Computational studies on quinoline derivatives have utilized MD simulations to understand their interactions and stability in various environments. nih.gov

Quantum Chemical Topology Analysis (e.g., AIM, ELF) for Bonding Characteristics

Quantum Chemical Topology analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Electron Localization Function (ELF), provide a deeper understanding of the chemical bonding within a molecule. These methods partition the electron density to define atoms within a molecule and characterize the nature of the interactions between them.

Atoms in Molecules (AIM): The AIM theory, developed by Richard Bader, analyzes the topology of the electron density to locate bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density and its Laplacian, can distinguish between covalent and non-covalent interactions.

Electron Localization Function (ELF): The ELF provides a measure of the likelihood of finding an electron pair in a given region of space. It is useful for visualizing bonding patterns, lone pairs, and delocalized electronic systems. In a study of 4-Chloro-6,7-dimethoxyquinazoline, ELF analysis was used to understand the electron distribution. niscair.res.in

For this compound, these analyses would offer a detailed picture of the covalent bonding within the quinoline ring and the nature of the C-F and C-O bonds. They could also reveal any non-covalent interactions that contribute to the molecule's stability.

pKa Prediction and Acidity/Basicity Profiling

The acidity and basicity of a molecule, quantified by its pKa value(s), are fundamental physicochemical properties that dictate its behavior in biological systems. For a research compound like this compound, the pKa influences its solubility, absorption, distribution, and target engagement. The quinoline core contains a nitrogen atom which imparts basic character to the molecule, allowing for protonation under physiological conditions.

Computational chemistry offers powerful tools for predicting the pKa of novel compounds, providing crucial insights in the absence of experimental data. For quinoline and its derivatives, quantum mechanical methods, particularly those based on Density Functional Theory (DFT), have proven to be effective. researchgate.net These methods involve calculating the electronic properties of the molecule, such as the atomic charge on the nitrogen atom, to establish a correlation with experimental pKa values. researchgate.net

Studies on related quinazoline derivatives have demonstrated strong linear relationships between DFT-calculated descriptors and their experimentally determined pKa's. researchgate.net For instance, the calculated atomic charge on the primary basic nitrogen atom has been shown to be an excellent descriptor for predicting pKa, with high correlation coefficients (R² values) indicating a robust model. researchgate.net Such computational protocols can enable rapid and accurate high-throughput pKa predictions for new derivatives. researchgate.net

While a specific, experimentally determined pKa for this compound is not prominently available in the scientific literature, predictions can be made based on its structural similarity to other quinolines. The electron-withdrawing effect of the fluorine atom at the 4-position would be expected to decrease the basicity of the quinoline nitrogen compared to its non-fluorinated analog, resulting in a lower pKa. Conversely, the electron-donating methoxy groups at the 6- and 7-positions would slightly increase basicity. The precise interplay of these effects determines the final pKa value.

Table 1: Predicted pKa Values for Representative Quinolines and Related Heterocycles This table is illustrative and presents data for related compounds to demonstrate the range and type of information generated through computational pKa prediction. A specific validated value for this compound is not available.

| Compound | Predicted pKa | Computational Method |

| Quinoline | 4.9 | Various |

| 4-Chloroquinoline | 3.4 | Estimated |

| 6-Methoxyquinoline | 5.6 | Estimated |

| Quinaldine (2-Methylquinoline) | 5.8 | Various |

In Silico Predictions of Molecular Interaction Propensity (e.g., ADMET-relevant physico-chemical properties for research tool design)

In the early stages of research and development, in silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound. These predictions help to identify potential liabilities and guide the design of molecules with more favorable drug-like properties. For this compound, a full ADMET profile would be computationally generated by calculating various molecular descriptors.

The process involves using specialized software that takes the 2D structure of the molecule and calculates properties that are critical for its pharmacokinetic profile. nih.gov These computational models are built on vast datasets of experimentally determined properties for a wide range of chemical structures.

Key ADMET-relevant properties that would be assessed for this compound include:

Absorption: Predictions of oral bioavailability, human intestinal absorption (HIA), and cell permeability (e.g., Caco-2). These are influenced by properties like lipophilicity (LogP), aqueous solubility, and polar surface area.

Distribution: Predictions of plasma protein binding and blood-brain barrier (BBB) penetration. These factors determine where the compound travels in the body and if it can reach its intended target.

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4). Inhibition or induction of these enzymes can lead to drug-drug interactions.

Excretion: Predictions related to how the compound is cleared from the body.

Toxicity: Predictions of potential adverse effects such as cardiotoxicity (e.g., hERG channel inhibition), mutagenicity (Ames test), and hepatotoxicity. Fluoroquinolone-class compounds are particularly scrutinized for their potential to inhibit the hERG potassium channel, which can lead to cardiotoxicity. chemrxiv.org

Computational studies on similar fluoroquinolone structures integrate pharmacophore modeling, molecular dynamics simulations, and free energy calculations to enhance their potency while mitigating off-target effects like cardiotoxicity. chemrxiv.org For instance, structural modifications can be designed to reduce binding affinity to the hERG channel while maintaining the necessary interactions with the intended target, such as bacterial DNA gyrase. chemrxiv.orgmdpi.com

Below is a representative table of predicted ADMET-relevant physicochemical properties for a structurally analogous compound, 4-Chloro-6,7-dimethoxyquinoline, as a proxy to illustrate the type of data generated in such an analysis. nih.gov

Table 2: Predicted ADMET-Relevant Physicochemical Properties Data presented is for the related compound 4-Chloro-6,7-dimethoxyquinoline and serves as an illustrative example of in silico predictions.

| Property | Predicted Value | Significance in Research Tool Design |

| Molecular Weight | 223.65 g/mol nih.gov | Influences diffusion and absorption. |

| LogP (Octanol/Water Partition Coefficient) | 2.8 nih.gov | Measures lipophilicity; impacts absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 31.4 Ų nih.gov | Affects membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 0 | Influences solubility and target binding. |

| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding. |

| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |

| hERG Inhibition | Prediction Dependent | Critical for assessing cardiotoxicity risk. chemrxiv.org |

| Blood-Brain Barrier Penetration | Prediction Dependent | Determines potential for central nervous system effects. |

| Oral Bioavailability | Prediction Dependent | Key indicator of potential for use in in vivo models. |

Mechanistic Investigations of 4 Fluoro 6,7 Dimethoxyquinoline and Its Derivatives As Molecular Probes

In Vitro Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases)

Derivatives of the 6,7-dimethoxyquinoline (B1600373) core have been the subject of extensive in vitro enzyme inhibition studies, particularly targeting protein kinases, which are crucial regulators of cellular processes. While direct inhibitory data on 4-fluoro-6,7-dimethoxyquinoline is not extensively documented in publicly available research, studies on analogous 4-substituted-6,7-dimethoxyquinoline derivatives provide significant insights into the potential of this class of compounds.

Cell-free kinase assays are fundamental in determining the direct inhibitory potential of a compound against a specific enzyme. For derivatives of 6,7-dimethoxyquinoline, these assays have been crucial in quantifying their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

A notable example involves a series of 6,7-dimethoxy-4-anilinoquinoline derivatives evaluated for their inhibitory activity against the c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.gov These studies utilize the parent compound 4-chloro-6,7-dimethoxyquinoline (B44214) as a starting material for synthesis. nih.gov The inhibitory activities of these derivatives were determined using cell-free assays, revealing potent inhibition of c-Met. For instance, compound 12n from one such study, which features a complex benzimidazole-containing aniline (B41778) moiety at the 4-position, demonstrated a highly potent IC50 value of 0.030 µM against c-Met. nih.gov

The influence of different substituents on the 4-anilino ring is critical. A series of compounds with a fluorine atom at various positions of the phenyl ring attached to a benzimidazole (B57391) moiety showed distinct inhibitory activities against c-Met. nih.gov The para-fluoro substituted compound (12c ) was significantly more potent than the meta-fluoro analogue (12b ), while the ortho-fluoro substitution (12a ) resulted in diminished activity. nih.gov This highlights the sensitivity of the kinase's active site to the precise location of the fluorine atom.

| Compound | Substituent on Phenyl Ring of Benzimidazole | c-Met IC50 (µM) |

|---|---|---|

| 12a | 2-Fluoro | >10 |

| 12b | 3-Fluoro | 1.2 ± 0.4 |

| 12c | 4-Fluoro | 0.11 ± 0.02 |

| 12n | 4-Trifluoromethyl | 0.030 ± 0.008 |

| Cabozantinib (Control) | N/A | 0.004 ± 0.001 |

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of enzyme inhibitors. For 6,7-dimethoxyquinoline derivatives, SAR studies have revealed key structural features that govern their inhibitory activity.

The dimethoxy groups at the 6- and 7-positions of the quinoline (B57606) core are often crucial for activity. In studies of G9a inhibitors based on a quinazoline (B50416) scaffold (structurally related to quinoline), the removal of these methoxy (B1213986) groups led to a significant loss of activity, underscoring their importance for binding. nih.gov These groups may contribute to favorable interactions within the enzyme's active site. nih.gov

Regarding substitutions at the 4-position of the 6,7-dimethoxyquinoline scaffold, extensive SAR has been developed.

Anilino Substituents : As seen in the c-Met inhibitors, the nature and position of substituents on the 4-anilino moiety dramatically influence potency. nih.gov Electron-withdrawing groups, such as trifluoromethyl, at the para-position of the phenyl ring (as in compound 12n ) can lead to highly potent inhibitors. nih.gov The general trend for single halogen substitutions on the phenyl ring was para > meta > ortho in terms of inhibitory activity. nih.gov

Irreversible Inhibition : In a related series of 4-anilinoquinoline-3-carbonitriles, designed as irreversible inhibitors of EGFR and HER-2 kinases, the substituents at the 6-position were modified to act as Michael acceptors. nih.gov This strategy introduces a covalent binding mechanism with the target enzyme. nih.gov

These findings suggest that a fluorine atom directly at the 4-position would create a different electronic environment compared to a 4-anilino or 4-phenoxy group, and its interaction with kinase targets would need to be empirically determined. However, the established importance of the 6,7-dimethoxy core provides a strong rationale for its inclusion in inhibitor design.

The primary mechanism of action for many quinoline-based kinase inhibitors is competitive binding at the ATP-binding site of the enzyme. nih.gov By occupying this pocket, the inhibitors prevent the binding of ATP, thereby blocking the phosphotransfer reaction that is central to kinase function.

For the 6,7-dimethoxy-4-anilinoquinoline derivatives targeting c-Met, molecular docking studies support this mechanism. nih.gov The most potent compounds fit snugly into the ATP-binding site, forming specific hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov Similarly, quinazoline-based inhibitors of EGFR have been shown to bind in the ATP pocket, with the 6,7-dimethoxy groups contributing to a favorable orientation. nih.gov

In the case of irreversible inhibitors, the mechanism involves an initial non-covalent binding in the ATP pocket, followed by the formation of a covalent bond between the inhibitor's reactive group (e.g., a Michael acceptor) and a nearby cysteine residue in the enzyme. nih.gov This covalent linkage leads to permanent inactivation of the enzyme.

Ligand-Target Interaction Profiling via Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to a biological target. mdpi.com This tool has been instrumental in understanding the interactions of 6,7-dimethoxyquinoline derivatives with their target kinases.

These computational models are consistent with experimental SAR data and provide a rational basis for designing new derivatives with improved properties. They can explain, for example, why a para-fluoro substituent is more favorable than an ortho-fluoro substituent by visualizing the specific steric and electronic interactions within the binding site. nih.gov

Fluorescence Quenching and Binding Affinity Analysis

Fluorescence spectroscopy is a powerful technique for studying protein-ligand interactions. Fluorescence quenching, in particular, can be used to determine binding affinities (dissociation constant, Kd, or association constant, Ka) and to elucidate binding mechanisms. mdpi.com The intrinsic fluorescence of proteins, usually from tryptophan residues, can be quenched upon ligand binding due to changes in the local environment or through energy transfer. mdpi.com

Quinoline derivatives themselves are often fluorescent, and their fluorescence properties can be exploited to probe biological systems. For example, the fluorescence of 6-methoxy-N-alkylquinolinium probes is quenched by halide ions, a principle used to measure ion concentrations. researchgate.net Novel quinoline-based fluorescent sensors have been designed to detect metal ions like Fe3+ through a fluorescence quenching mechanism upon complexation. nih.gov

While specific fluorescence quenching studies to determine the binding affinity of this compound to kinases are not widely reported, the principle is highly applicable. The binding of a quinoline-based inhibitor to a kinase could be monitored by:

Quenching of Intrinsic Tryptophan Fluorescence : If the kinase contains tryptophan residues near the ATP-binding site, the binding of the inhibitor could quench their fluorescence, allowing for the calculation of binding constants.

Changes in Inhibitor Fluorescence : If this compound is fluorescent, its emission intensity, lifetime, or polarization might change upon binding to the enzyme. This change can be titrated to determine binding affinity.

The quenching mechanism can be static (formation of a non-fluorescent ground-state complex) or dynamic (collisional quenching). researchgate.net Distinguishing between these can provide further insight into the interaction. researchgate.net

Applications in Chemical Biology as Research Tools or Probes

The unique properties of fluorinated compounds make them valuable tools in chemical biology. nih.govnih.gov The introduction of fluorine can enhance binding affinity, improve metabolic stability, and serve as a sensitive reporter for 19F-NMR studies. nih.gov Given these properties, this compound and its derivatives have significant potential as research probes.

Kinase Activity Probes : A potent and selective inhibitor derived from this scaffold could be used to probe the cellular function of a specific kinase. By inhibiting the kinase in cells or in vivo, researchers can study the downstream effects on signaling pathways and cellular phenotypes.

Fluorescent Probes : If the compound is sufficiently fluorescent, it could be used as a probe in fluorescence microscopy to visualize the localization of its target enzyme within cells. Covalent self-reporting probes, where fluorescence is activated upon binding, are an emerging class of powerful research tools. acs.org

19F-NMR Probes : The fluorine atom provides a spectroscopic handle for 19F-NMR. This can be used to study the binding of the inhibitor to its target protein in vitro without the need for other labels, providing information on the chemical environment of the bound ligand.

The development of derivatives from the 6,7-dimethoxyquinoline core as potent inhibitors of targets like c-Met and EGFR/HER-2 demonstrates the utility of this scaffold in creating targeted chemical probes to dissect complex biological processes. nih.govnih.gov

Development of Prodrug Strategies for Enhanced Molecular Delivery to Research Systems

The utility of this compound and its derivatives as molecular probes in various research systems is intrinsically linked to their ability to reach their intended biological targets in sufficient concentrations. However, the inherent physicochemical properties of these quinoline-based compounds, such as limited aqueous solubility and metabolic instability, can hinder their effective delivery in experimental models. To overcome these limitations, the development of prodrug strategies has emerged as a key area of investigation. Prodrugs are bioreversible derivatives of active compounds that undergo enzymatic or chemical conversion in vivo to release the parent drug. researchgate.net This approach allows for the temporary modification of the parent molecule's properties to enhance its delivery to research systems without altering its fundamental structure and activity. researchgate.netnih.gov

Several prodrug strategies are being explored for quinoline-based compounds, which can be adapted for this compound and its derivatives. These strategies often involve the modification of specific sites on the quinoline scaffold.

One prominent approach is the formation of N-alkoxyquinoline prodrugs . In this strategy, an alkoxy group is attached to the quinoline nitrogen. These prodrugs can be designed to release the parent quinoline drug upon one-electron reduction, a condition that can be particularly relevant in hypoxic environments found in certain cellular and tissue models. rsc.orgresearchgate.net This targeted release mechanism can be advantageous for specific experimental designs.

Another widely applicable strategy is the synthesis of amino acid ester prodrugs . By esterifying a carboxylic acid group on a derivative or, more commonly, by introducing a functional group that can be linked to an amino acid, the resulting prodrug can exhibit enhanced solubility and may utilize amino acid transporters for cellular uptake. scirp.orgnih.govresearchgate.net The choice of the amino acid can be tailored to modulate the prodrug's stability and release kinetics. acs.org

A more advanced approach involves the use of aminoalkoxycarbonyloxymethyl (amino AOCOM) ether prodrugs . This strategy has been successfully applied to antimalarial 4(1H)-quinolones to significantly improve their aqueous solubility and oral bioavailability. nih.gov The amino AOCOM ether moiety is designed to be cleaved via a pH-triggered intramolecular cyclization-elimination reaction, releasing the active drug independently of enzymatic biotransformation. nih.gov This pH-sensitive release can be particularly useful for delivery to specific acidic microenvironments within research systems.

The table below outlines potential prodrug strategies for a hypothetical derivative of this compound, illustrating how different promoieties could modulate its properties for enhanced delivery in research settings.

| Parent Compound/Derivative | Promoieties | Predicted Change in Aqueous Solubility | Potential Release Mechanism | Research Application Focus |

| This compound Derivative | N-alkoxy (e.g., N-methoxy) | Moderate Increase | One-electron reduction | Studies in hypoxic cell culture models |

| This compound Derivative with Carboxylic Acid Handle | Amino Acid (e.g., Glycine, Valine) | Significant Increase | Esterase activity | General in vitro and in vivo studies requiring improved bioavailability |

| This compound Derivative with Hydroxyl Group | Amino AOCOM ether | High Increase | pH-triggered intramolecular cyclization | Targeted delivery to acidic microenvironments (e.g., tumors, lysosomes) |

These prodrug strategies represent versatile tools for medicinal chemists to overcome the delivery challenges associated with this compound and its derivatives in a research context. By carefully selecting the appropriate promoiety and linker chemistry, it is possible to fine-tune the physicochemical and pharmacokinetic properties of these molecular probes to suit the specific demands of the experimental system, thereby enhancing the reliability and impact of the research findings.

Advanced Analytical Techniques for Research on 4 Fluoro 6,7 Dimethoxyquinoline

Chromatography (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of 4-Fluoro-6,7-dimethoxyquinoline and its precursors or derivatives, such as 4-Chloro-6,7-dimethoxyquinoline (B44214). They are essential for both confirming the purity of the synthesized compound and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a primary tool for these analyses. In one documented synthesis of 4-chloro-6,7-dimethoxyquinoline, the purity of the final product was confirmed to be 99% using a reversed-phase C18 analytical HPLC column. researchgate.netnih.gov HPLC methods are also developed for the quantitative analysis of drugs derived from this quinoline (B57606) structure, such as vandetanib. nih.govsaspublishers.com These methods are validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. saspublishers.comnih.gov For instance, a validated HPLC method for a quinazolinone derivative related to this structure used a C18 column with a mobile phase of acetonitrile (B52724) and water. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers another powerful technique for the analysis of halogenated quinoline compounds. oup.com GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both qualitative and quantitative analysis. madison-proceedings.com A method for analyzing chlorinated quinolines has been developed using a trifluoropropyl silicone (QF-1) column, which can achieve complete analysis in under ten minutes. oup.com For halogenated compounds specifically, a halogen-specific detector (XSD) can be used with a GC system to provide high selectivity and specificity, helping to distinguish target compounds from a complex matrix. nih.gov

The table below summarizes typical chromatographic conditions used for the analysis of quinoline derivatives.

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Stationary Phase (Column) | Reversed-phase C18 researchgate.netnih.gov | Trifluoropropyl silicone (QF-1) oup.com, DB-5MS madison-proceedings.com |

| Mobile/Carrier Gas | Acetonitrile/Water mixtures nih.gov, Methanol (B129727) saspublishers.com | Helium madison-proceedings.com |

| Detector | UV-Visible saspublishers.comnih.gov | Mass Spectrometer (MS) madison-proceedings.com, Halogen-Specific Detector (XSD) nih.gov |

| Application | Purity assessment, reaction monitoring, quantitative analysis researchgate.netsaspublishers.com | Separation and analysis of halogenated quinolines oup.com |

High-Throughput Screening Methodologies for Derivative Libraries

This compound serves as a building block for creating libraries of chemical derivatives, which can then be tested for biological activity using High-Throughput Screening (HTS). HTS automates the testing of thousands of compounds, accelerating the discovery of new drug candidates. youtube.com This is particularly relevant for discovering inhibitors of protein kinases, a common target for drugs derived from the quinoline scaffold. nih.govnih.gov

HTS platforms integrate automated liquid handlers, robotic arms, and detectors to manage the large-scale screening process. youtube.com For instance, in the search for novel kinase inhibitors, HTS assays are used to measure the inhibition of specific enzymes by each compound in a library. nih.gov These assays can be cell-based or target-based, and often use fluorescence or luminescence as a readout. youtube.com The results, such as the IC50 value (the concentration of an inhibitor where the response is reduced by half), are used to identify promising "hits" for further development. nih.govacs.org

A typical HTS workflow for a library of quinoline derivatives might involve the following steps:

| Step | Description | Technology Used |

| 1. Library Preparation | Synthesis and dilution of quinoline derivatives into multi-well plates. | Automated Liquid Handlers |

| 2. Assay | Addition of target enzyme (e.g., a kinase) and substrate to the wells. | Robotic Plate Handlers |

| 3. Incubation | Plates are incubated to allow for the biochemical reaction to occur. | Automated Incubators |

| 4. Detection | Measurement of a signal (e.g., fluorescence, luminescence) that correlates with enzyme activity. | Microplate Readers |

| 5. Data Analysis | Identification of "hit" compounds that show significant inhibition of the target. | Specialized Software |

Capillary Electrophoresis for Small Molecule Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of small molecules like quinoline and its derivatives. nih.govcapes.gov.br CE offers advantages such as fast analysis times, typically around 5 minutes, and extremely low sample consumption, in the nanoliter range. youtube.com

The separation in CE is based on the differential migration of charged molecules in an electric field. The technique can be optimized by adjusting parameters like the pH of the running buffer and the use of additives. For example, in the analysis of methylquinoline derivatives, optimal separation was achieved using an acetate-Tris buffer at pH 5.5 with polyethylene (B3416737) glycol (PEG) added to the buffer. nih.gov CE has been successfully used to determine dissociation constants and ionic mobilities of quinoline compounds. nih.gov Furthermore, CE can be coupled with various detection methods, and for certain analyses, it has shown results that are in good agreement with those from gas chromatography. nih.gov

Below is a table illustrating a representative setup for CE analysis of quinoline derivatives.

| Parameter | Condition | Purpose |

| Capillary | Fused Silica (B1680970) | Provides an inert surface for separation. |

| Running Buffer | 0.0176 M Acetate-Tris, pH 5.5 nih.gov | Controls the charge of the analytes and the electroosmotic flow. |

| Additive | 10% Polyethylene Glycol (PEG) 2000 nih.gov | Modifies the viscosity and sieving properties of the buffer. |

| Voltage | Typically in the kV range | Drives the electrophoretic separation. |

| Detection | UV-Vis or Fluorescence | Quantifies the separated analytes. |

| Analysis Time | ~5 minutes youtube.com | Enables rapid sample throughput. |

Microfluidic Approaches for Reaction Optimization and Screening

Microfluidics, the science of manipulating fluids in channels with dimensions of tens to hundreds of micrometers, offers significant advantages for chemical synthesis and screening. nih.gov These "lab-on-a-chip" systems allow for precise control over reaction parameters, reduced reagent consumption, and faster analysis times. nih.gov

In the context of quinoline derivatives, microfluidic platforms can be used to rapidly optimize reaction conditions for their synthesis. acs.orgvapourtec.com By performing numerous reactions in parallel on a single chip, researchers can quickly identify the optimal temperature, pressure, and catalyst concentrations. nih.gov This is particularly useful in the hit-to-lead and lead optimization phases of drug discovery. acs.org

Furthermore, microfluidic systems can integrate synthesis, purification, and biological screening into a continuous workflow. acs.orgvapourtec.com This integrated approach allows for the rapid generation and testing of derivative libraries. For example, a microfluidic platform has been used to synthesize and screen a library of potential Abl kinase inhibitors, identifying a potent inhibitor after synthesizing only a small number of compounds. acs.orgacs.org This demonstrates the power of microfluidics to accelerate the discovery of new drug candidates derived from scaffolds like this compound.

The table below compares conventional and microfluidic approaches to reaction optimization.

| Feature | Conventional Batch Chemistry | Microfluidic Flow Chemistry |

| Reaction Volume | Milliliters to Liters | Nanoliters to Microliters nih.gov |

| Heat & Mass Transfer | Slow and often inefficient | Fast and efficient due to high surface-area-to-volume ratio nih.gov |

| Reaction Time | Minutes to hours | Seconds to minutes nih.gov |

| Reagent Consumption | High | Low nih.gov |

| Parallelization | Limited | High, allows for rapid screening of conditions nih.gov |

| Integration | Difficult to integrate with analysis | Can be integrated with in-line purification and screening acs.orgvapourtec.com |

Future Research Directions and Translational Perspectives Non Clinical

The quinoline (B57606) scaffold is a significant heterocyclic motif in medicinal chemistry and materials science due to its diverse biological activities and versatile chemical properties. acs.orgnih.gov The introduction of fluorine atoms and methoxy (B1213986) groups, as seen in 4-Fluoro-6,7-dimethoxyquinoline, can significantly modulate the compound's physicochemical and biological characteristics. This section explores future non-clinical research directions and translational perspectives for this specific chemical entity and its broader class of fluorinated quinolines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。